3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylicaciddihydrochloride
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Overview
Description
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an aminomethyl group and a carboxylic acid group, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves multi-step reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pH control, ensures high yield and purity. Additionally, the use of catalysts and solvents that can be easily recovered and reused is common in industrial settings to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the aminomethyl group, resulting in different reactivity and applications.
3-(aminomethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its chemical properties and biological activity.
4-carboxypyrazole: A simpler structure with different reactivity and fewer applications.
Uniqueness
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
3-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is a compound with significant biological activity, particularly in agricultural and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, a carboxylic acid group, and an amino group, which contribute to its biological activity. Its molecular formula is C6H8Cl2N4O2 with a molecular weight of approximately 227.06 g/mol. The presence of these functional groups allows for various interactions with biological targets.
The primary mechanism of action for 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is through the inhibition of specific enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain. This inhibition disrupts energy production in fungi, making it effective as a fungicide.
Antifungal Properties
Research indicates that this compound exhibits potent antifungal activity against several fungal species. Its effectiveness is particularly noted against pathogens such as Alternaria and Zymoseptoria tritici, which are responsible for significant crop diseases.
Fungal Pathogen | Activity | Mechanism |
---|---|---|
Alternaria spp. | Effective | SDH inhibition |
Zymoseptoria tritici | Moderate | SDH inhibition |
Phytophthora infestans | Ineffective | No significant activity |
Pharmacological Studies
Pharmacological studies have demonstrated that the compound also possesses potential therapeutic effects beyond its antifungal properties. For instance, it has shown promise in modulating immune responses and may have applications in treating inflammatory diseases.
Case Studies
- Fungicidal Efficacy Study : A study conducted by Zhang et al. (2023) evaluated the efficacy of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride against Zymoseptoria tritici. The results indicated a significant reduction in fungal biomass and spore production when treated with varying concentrations of the compound.
- Toxicological Assessment : In a toxicological assessment by Lee et al. (2024), the compound was tested for its safety profile in non-target organisms. The study concluded that while it is effective against target fungi, care must be taken to minimize exposure to beneficial microorganisms.
- Synergistic Effects : Research by Patel et al. (2022) explored the synergistic effects of this compound when combined with other fungicides. The findings suggested enhanced antifungal activity when used in conjunction with certain chemical agents, leading to improved crop protection strategies.
Properties
Molecular Formula |
C6H11Cl2N3O2 |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-9-3-4(6(10)11)5(2-7)8-9;;/h3H,2,7H2,1H3,(H,10,11);2*1H |
InChI Key |
SCSOJJATEHDTGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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